molecular formula C21H21O5- B1265175 3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate

3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate

Cat. No.: B1265175
M. Wt: 353.4 g/mol
InChI Key: ORXQGKIUCDPEAJ-YRNVUSSQSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthohumol(1-) is a phenolate anion that is the conjugate base of xanthohumol, obtained by deprotonation of the 1-hydroxy group. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a xanthohumol.

Scientific Research Applications

Bioactivity in Plant Protection

A study analyzed the volatile profiles from Illicium anisatum leaves and identified compounds similar to 3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate. These compounds, including eugenol derivatives, exhibited antifungal activity against fungal pathogens and demonstrated oviposition deterrent activity for mites, suggesting potential applications in plant protection and pest control (Koeduka et al., 2014).

Antimicrobial Activity

Research on various phenol derivatives, similar in structure to the compound , showed antimicrobial activity. This includes studies on compounds isolated from natural sources, such as Stereum hirsutum and Bipinnula fimbriata, which indicate the potential for these compounds in developing antimicrobial agents (Duan et al., 2015; Tomassini et al., 2020).

Effects on Gene Transfer

A study investigating the effects of phenolic compounds on Agrobacterium virulence gene induction and gene transfer found that certain phenolic compounds, including those structurally similar to this compound, can enhance vir gene induction and transformation rates. This suggests a potential role in genetic engineering and biotechnology applications (Joubert et al., 2002).

Nematicidal Activity

Research on the synthesis and bioevaluation of similar compounds against root-knot nematode (Meloidogyne javanica) demonstrated nematicidal activity. This highlights the potential use of these compounds in controlling nematode infestations in agriculture (Kumari et al., 2014).

Hepatoprotective Activities

Compounds structurally related to the compound have been isolated from Tribuli Fructus and shown significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells. This points to possible applications in liver health and protection (Byun et al., 2010).

Photocrosslinking Properties

Studies on the synthesis and characterization of polymer-based derivatives of similar compounds, such as those involving triazine, suggest applications in materials science due to their photocrosslinking properties (Suresh et al., 2016).

Anti-leukemia and Antitumor Activities

Semi-synthetic phenolic derivatives from natural sources, bearing resemblance to the compound, have demonstrated anti-leukemia and antitumor activities, suggesting their potential in developing anticancer drugs (Nkuete et al., 2015).

Properties

Molecular Formula

C21H21O5-

Molecular Weight

353.4 g/mol

IUPAC Name

5-hydroxy-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-methoxy-6-(3-methylbut-2-enyl)phenolate

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/p-1/b11-7+

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-M

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)[O-])C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate
Reactant of Route 2
Reactant of Route 2
3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate
Reactant of Route 3
3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate
Reactant of Route 4
3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate
Reactant of Route 5
3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate
Reactant of Route 6
3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.